10-Phenylphenoxaphosphine
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Overview
Description
10-Phenylphenoxaphosphine is a chemical compound characterized by a phenyl group attached to a phenoxaphosphine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylphenoxaphosphine typically involves the successive treatment of phenyl ether with n-butyl-lithium and phenylphosphonous dichloride. This process is carried out in a one-step reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 10-Phenylphenoxaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridine and permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: The original phenoxaphosphine structure.
Substitution: Derivatives with different functional groups replacing the phenyl group.
Scientific Research Applications
10-Phenylphenoxaphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of phosphorus-containing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 10-Phenylphenoxaphosphine involves its interaction with various molecular targets. The compound’s phenyl and phosphine groups allow it to participate in complex formation and catalytic processes. The pathways involved include:
Coordination with metal ions: Facilitating catalytic reactions.
Interaction with biological molecules: Potentially affecting biochemical pathways.
Comparison with Similar Compounds
- 10-Phenylphenothiaphosphine
- 10-Phenylphenoxaphosphine oxide
- Bis-(o-methoxyphenyl)-phenylphosphine
Comparison: Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific research and industrial applications .
Properties
CAS No. |
1225-16-7 |
---|---|
Molecular Formula |
C18H13OP |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C18H13OP/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13H |
InChI Key |
KLLXAWLGJJIUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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